Tocopherols are a class of organic chemical compounds naturally occurring in plants, with tocopherols and tocotrienols being the two main groups. [] They are lipid-soluble antioxidants, with α-tocopherol being the most biologically active form of vitamin E in humans. [] Tocopherols are primarily found in vegetable oils, with varying amounts and biological activity depending on the specific compound and plant source. [] For instance, γ-tocopherol is the main component in several plant seed oils, including bitter melon, Kalahari-melon, kenaf, pumpkin, and roselle. []
Tocopherols have garnered significant attention in scientific research due to their antioxidant properties and potential health benefits. Studies have focused on their role in preventing lipid peroxidation, a process that can damage cells and contribute to various diseases. [, , ] They are also being investigated for their potential in improving the nutritional value of food products and for their use as natural antioxidants in food preservation. [, , , ]
Tocopherols are potent antioxidants, acting as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl group to lipid radicals. [, ] This reaction terminates the chain reaction of lipid peroxidation, protecting cell membranes from oxidative damage. [, ]
As observed in one study, tocopherols can react with carboxylic acids to form tocopheryl esters. [] This esterification reaction was observed during the acidolysis of docosahexaenoic acid single-cell oil with capric acid, leading to the formation of tocopheryl esters of myristic acid, palmitic acid, oleic acid, and docosahexaenoic acid. []
Tocopherols exert their antioxidant effects by reacting with lipid radicals more rapidly than these radicals react with lipids in cell membranes. [] This interrupts the chain reaction of lipid peroxidation, protecting cell membranes from damage. [, ]
Studies have shown that tocopherols can also quench singlet oxygen, a reactive oxygen species that can initiate lipid peroxidation. [] The rate of singlet oxygen quenching varies depending on the type of tocopherol and the method used to measure oxidation. []
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